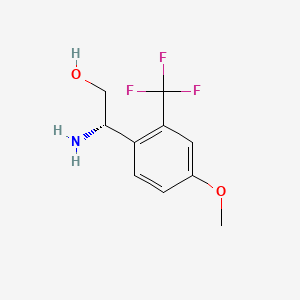
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-fluoro-2-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine.
Formation of the Final Product: The intermediate is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2-nitro-2-(3-fluoro-2-methoxyphenyl)acetic acid.
Reduction: Reformation of this compound.
Substitution: Formation of 2-Amino-2-(3-methoxy-2-methoxyphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain receptors, making it a valuable tool in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
- 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
- 2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid
Uniqueness
Compared to its analogs, 2-Amino-2-(3-fluoro-2-methoxyphenyl)acetic acid has a unique combination of a fluorine atom and a methoxy group on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
2-amino-2-(3-fluoro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO3/c1-14-8-5(7(11)9(12)13)3-2-4-6(8)10/h2-4,7H,11H2,1H3,(H,12,13) |
Clave InChI |
NDWKABNLIZDXDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1F)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




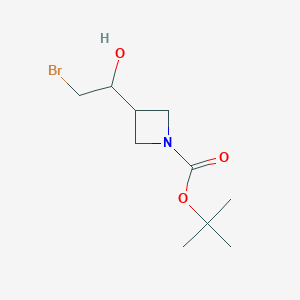

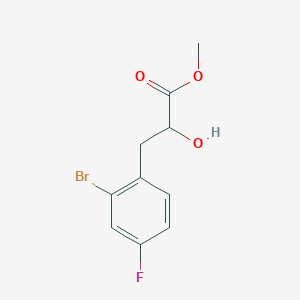
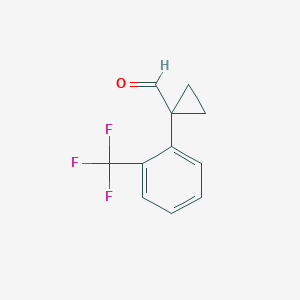



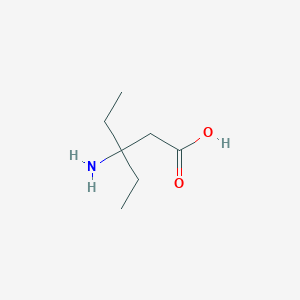


![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
